N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(2-Methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a carbohydrazide derivative featuring a 2-methylfuran-3-carbonyl group and an (E)-configured imine linkage to a 2-methoxyphenyl substituent. This compound belongs to a broader class of hydrazones, which are synthesized via condensation reactions between hydrazides and aldehydes/ketones. The (E)-stereochemistry of the imine group is critical for its molecular geometry and intermolecular interactions, as confirmed by techniques like X-ray crystallography in analogous compounds .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-10-12(7-8-19-10)14(17)16-15-9-11-5-3-4-6-13(11)18-2/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
VRAZOWSNBNJAFB-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The methoxy group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological and catalytic activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core carbohydrazide structure with several analogues, differing primarily in the substituents on the aromatic ring and the heterocyclic moiety. Key comparisons include:
N′-[(E)-(3-Ethoxy-2-Hydroxyphenyl)Methylidene]-2-Methylfuran-3-Carbohydrazide () Substituent: 3-Ethoxy-2-hydroxyphenyl vs. 2-methoxyphenyl. Impact: The ethoxy and hydroxyl groups enhance hydrogen-bonding capacity and solubility in polar solvents compared to the methoxy group. This may improve bioavailability or metal-chelation properties .
N′-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-4-Methyl-1,2,3-Thiadiazole-5-Carbohydrazide (3a, )
- Substituent : Thiadiazole ring replaces furan.
- Impact : The sulfur atom in thiadiazole may enhance redox-modulating activity or metal coordination, as seen in related thiadiazole derivatives .
N′-[(5-Methoxy-1H-Indol-3-Yl)Methylidene]Furan-2-Carbohydrazide (3b, ) Substituent: Indole moiety instead of phenyl.
Adamantane-1-Carbohydrazide Derivatives ()
- Substituent : Bulky adamantane group.
- Impact : Adamantane’s lipophilicity may enhance blood-brain barrier penetration, making such compounds candidates for central nervous system-targeted therapies .
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic features:
- Spectroscopy : The target compound’s IR spectrum would likely show C=O (~1664 cm⁻¹) and C=N (~1629 cm⁻¹) stretches, consistent with analogous carbohydrazides .
- Solubility : Similar to furan-2-carbohydrazide derivatives, the compound is expected to dissolve in polar aprotic solvents (DMSO) and alcohols .
Biological Activity
N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C13H12N2O3
- Molecular Weight: 244.25 g/mol
- CAS Number: 292181-07-8
- Chemical Structure: The compound features a furan ring and a hydrazone linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| LogP | 3.0348 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 50.997 Ų |
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of hydrazones have been reported to demonstrate activity against various bacterial strains.
- Case Study: A derivative of the compound was tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics like amikacin .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies: In vitro studies on cancer cell lines such as HEP-2 (laryngeal carcinoma) and A549 (lung carcinoma) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The presence of methoxy groups in the phenyl ring enhances its anticancer activity by increasing lipophilicity, which aids in cellular uptake .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Activity: The presence of methoxy groups may contribute to its ability to scavenge free radicals, reducing oxidative stress in cells.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
